

Performance of Imidazole-4-carboxaldehydebased sensors vs. other chemosensors

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Compound of Interest

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A Comparative Analysis of Imidazole-4-carboxaldehyde-Based Chemosensors

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Performance and Experimental Data

The quest for highly selective and sensitive chemosensors is a cornerstone of advancements in environmental monitoring, medical diagnostics, and pharmaceutical research. Among the diverse array of molecular scaffolds utilized for sensor design, **imidazole-4-carboxaldehyde** and its derivatives have emerged as a versatile platform. Their inherent coordination sites, facile synthesis, and tunable photophysical properties make them attractive candidates for the detection of a variety of analytes, from metal ions to anions.

This guide provides a comparative overview of the performance of **imidazole-4-carboxaldehyde**-based sensors against other prominent classes of chemosensors. By presenting quantitative data, detailed experimental protocols, and visual representations of sensing mechanisms, we aim to offer researchers a comprehensive resource to inform their selection and design of next-generation chemosensors.

Detecting Aluminum Ions (Al³+): Imidazole-Schiff Base vs. Other "Turn-On" Probes



Aluminum is the most abundant metal in the earth's crust, and its overexposure has been linked to various health concerns. Consequently, the development of sensitive and selective probes for Al³⁺ is of significant interest.

An imidazole-Schiff base fluorescent probe, EBI, was designed for the sensitive and selective detection of Al³⁺. This sensor exhibits a "turn-on" fluorescence response upon binding to Al³⁺, with a low detection limit of 1.62 nM[1]. The coordination between the carbonyl group, hydroxyl group, and the –HN–N=C– moiety of EBI with Al³⁺ restricts intramolecular rotation and inhibits the photoinduced electron transfer (PET) effect, leading to a significant enhancement of green fluorescence[1].

Sensor	Sensor Type	Analyte	Limit of Detection (LOD)	Binding Ratio (Sensor:Anal yte)	Solvent System
EBI[1]	Imidazole- Schiff Base	Al³+	1.62 nM	1:1	EtOH/H ₂ O (1:1, v/v)
NPDI[2]	Diphenyl Imidazole	Al³+	72.5 nM	-	-
BHMMP[3]	Benzothiazol e	Al³+	0.70 μΜ	1:1	-
ITEC[4][5]	Schiff Base	Al ³⁺	2.19 nM	1:2	-
PEGBAB[6]	Salicylidene Schiff Base	Al³+	4.05 nM	-	Pure aqueous solution

Signaling Pathway of EBI Sensor for Al³⁺ Detection

Caption: EBI sensor's "turn-on" fluorescence mechanism for Al3+ detection.

Detecting Copper Ions (Cu²⁺): Imidazole Derivatives vs. Rhodamine-Based Sensors



Copper is an essential trace element but is toxic at high concentrations. Therefore, monitoring Cu²⁺ levels in environmental and biological systems is crucial.

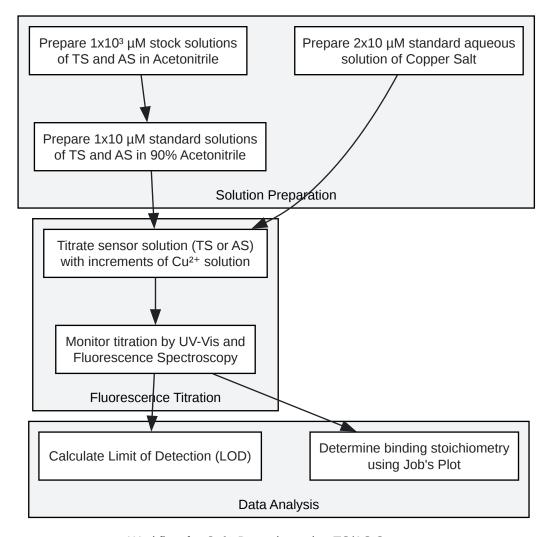
New imidazole-derived fluorescent sensors, TS and AS, have been synthesized for the detection of Cu^{2+} in aqueous solutions. These "turn-off" sensors demonstrated high sensitivity, with detection limits of 0.05 μ M and 0.50 μ M, respectively, which are significantly lower than the limit permitted by the US EPA for drinking water (2.00 μ M)[7][8][9]. The fluorescence quenching is attributed to the coordination of Cu^{2+} with the nitrogen and oxygen atoms of the sensor molecules.

In comparison, many rhodamine-based sensors for Cu²⁺ operate via a "turn-on" mechanism involving the opening of a spirolactam ring upon copper binding, leading to a distinct colorimetric and fluorescent response[10].

Sensor	Sensor Type	Analyte	Limit of Detection (LOD)	Binding Ratio (Sensor:Anal yte)	Solvent System
TS[7][8][9]	Imidazole Derivative	Cu ²⁺	0.05 μΜ	2:1	CH₃CN/H₂O (90 v/v)
AS[7][8][9]	Imidazole Derivative	Cu ²⁺	0.50 μΜ	2:1	CH₃CN/H₂O (90 v/v)
Rhodamine- based[11]	Rhodamine	Cu ²⁺	2.57 x 10 ⁻⁷ M	-	100% Aqueous
A5 Probe[12]	Fluorescein Derivative	Cu ²⁺	0.11 μΜ	-	-

Experimental Workflow for Cu²⁺ Sensing with TS and AS





Workflow for Cu²⁺ Detection using TS/AS Sensors

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Caption: General experimental workflow for Cu²⁺ sensing.

Detecting Mercury (Hg²⁺) and Cyanide (CN⁻) Ions

The high toxicity of mercury and cyanide necessitates the development of highly sensitive and selective detection methods. Imidazole-based chemosensors have shown significant promise in this area.

A fluorescent probe based on a 2-(4-(1,3-dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazole derivative (Probe 5) was developed for the detection of Hg²⁺. This "turn-off" sensor exhibits a



remarkable detection limit of 5.3 nM[13]. The sensing mechanism involves Hg²⁺-promoted deprotection of thioacetals, leading to a colorimetric and fluorescence response.

For cyanide detection, imidazole derivatives 1 and 2 act as reversible luminescent sensors. These sensors show a quenching of fluorescence upon interaction with CN^- , with detection limits of 0.8 μ M and 1.2 μ M, respectively. The sensing mechanism is based on the formation of a cyanohydrin, which can be reversed by the addition of Hg²⁺, demonstrating the reusability of the sensor[14][15].

Sensor	Sensor Type	Analyte	Limit of Detection (LOD)	Binding Ratio (Sensor:Anal yte)	Solvent System
Probe 5[13]	Imidazole Derivative	Hg²+	5.3 nM	-	Organic semi- aqueous
Sensor 1[14] [15]	Imidazole Derivative	CN-	0.8 μΜ	-	CH₃CN/H₂O
Sensor 2[14] [15]	Imidazole Derivative	CN-	1.2 μΜ	-	CH₃CN/H₂O

Detecting Fluoride Ions (F⁻): Imidazole vs. Coumarin-Based Probes

While essential for dental health in small amounts, excessive fluoride intake can be toxic. Therefore, monitoring fluoride levels in drinking water is a public health priority.

Imidazole-based colorimetric sensors have been designed for the selective detection of fluoride anions. For instance, a 2,3,5-triphenylimidazole derivative with a nitro group acts as a selective receptor for F⁻, showing a distinct color change from yellow to red in an acetonitrile-water mixture[16].

Coumarin-based fluorescent probes represent another important class of sensors for fluoride. These often operate on a fluoride-mediated desilylation mechanism, which triggers a



fluorogenic reaction. One such probe demonstrated a low detection limit of 0.043 ppm in a highly aqueous medium[17]. Another coumarin-based probe showed a detection limit of 28 nM[18].

Sensor	Sensor Type	Analyte	Limit of Detection (LOD)	Sensing Mechanism	Solvent System
Triphenylimid azole Derivative[16]	Imidazole	F-	-	Colorimetric	Acetonitrile/W ater (9:1, v:v)
Coumarin- Oxysilyl Probe[17]	Coumarin	F-	0.043 ppm	Fluoride- mediated desilylation	Aqueous (0.8% MeCN)
Coumarin- TBDMS Probe[18]	Coumarin	F-	28 nM	Fluoride- mediated desilylation	-

Experimental Protocols General Protocol for Fluorescence Titration

- Stock Solution Preparation: Prepare a stock solution of the chemosensor (e.g., 1.0 x 10⁻³ M) in a suitable solvent (e.g., acetonitrile, DMSO). Prepare a stock solution of the analyte of interest (e.g., a metal salt or a tetrabutylammonium salt of an anion) in an appropriate solvent (e.g., deionized water, acetonitrile).
- Working Solutions: Prepare a working solution of the chemosensor (e.g., 1.0 x 10⁻⁵ M) in the desired solvent system (e.g., a buffer solution at a specific pH).
- Titration: To a cuvette containing a fixed volume of the chemosensor working solution, add incremental amounts of the analyte stock solution.
- Measurement: After each addition of the analyte, record the fluorescence emission spectrum using a fluorescence spectrophotometer at a fixed excitation wavelength.



 Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added analyte.

Determination of the Limit of Detection (LOD)

The limit of detection is often calculated using the formula:

 $LOD = 3\sigma / k$

Where:

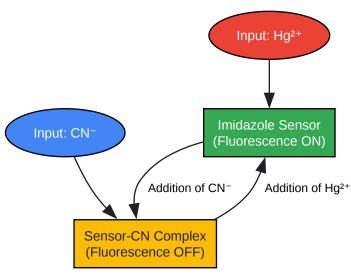
- σ is the standard deviation of the blank measurements (fluorescence intensity of the sensor in the absence of the analyte).
- k is the slope of the calibration curve (fluorescence intensity vs. low concentrations of the analyte).

Determination of Binding Stoichiometry using Job's Plot

- Prepare a series of solutions: A series of solutions containing the chemosensor and the
 analyte are prepared where the total molar concentration of the two species is kept constant,
 but their mole fractions are varied.
- Measure the response: The fluorescence intensity (or absorbance) of each solution is measured.
- Plot the data: A plot of the change in fluorescence intensity (or absorbance) versus the mole fraction of the chemosensor is generated.
- Determine the stoichiometry: The mole fraction at which the maximum (or minimum) of the curve occurs indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 suggests a 1:1 binding stoichiometry[19][20][21][22].

Logical Relationship for Reversible Sensing





Logic Gate for Reversible CN-/Hg2+ Sensing

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Caption: Reversible sensing of CN⁻ and Hg²⁺ by an imidazole-based sensor.

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